molecular formula C15H20ClN3O B14183029 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-

Cat. No.: B14183029
M. Wt: 293.79 g/mol
InChI Key: WOBONADEKAVRLX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, a methanamine group, a chloro substituent, and a cyclopropyl group attached to a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the formation of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrrole precursor under acidic or basic conditions.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the pyrrolopyridine core.

    Chlorination: The chloro substituent is introduced through a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Methoxypropyl Chain Addition: The final step involves the attachment of the methoxypropyl chain through an alkylation reaction, using a suitable alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of methoxy, cyano, or other substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)- can be compared with other similar compounds in terms of structure and activity:

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

N-[[4-chloro-1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C15H20ClN3O/c1-20-8-2-7-19-10-11(9-18-12-3-4-12)14-13(16)5-6-17-15(14)19/h5-6,10,12,18H,2-4,7-9H2,1H3

InChI Key

WOBONADEKAVRLX-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=C(C2=C(C=CN=C21)Cl)CNC3CC3

Origin of Product

United States

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